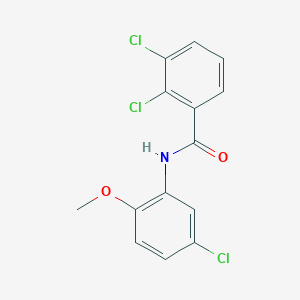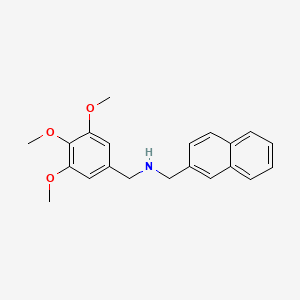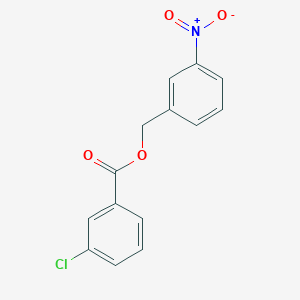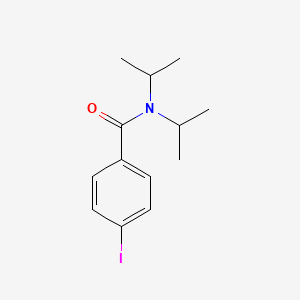
2,3-dichloro-N-(5-chloro-2-methoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-dichloro-N-(5-chloro-2-methoxyphenyl)benzamide, also known as GW-501516 or Endurobol, is a synthetic compound that belongs to the family of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic disorders such as obesity, diabetes, and dyslipidemia. However, it has gained popularity in the sports industry due to its ability to enhance endurance and performance.
Mechanism of Action
2,3-dichloro-N-(5-chloro-2-methoxyphenyl)benzamide exerts its effects through activation of PPARδ, a nuclear receptor that plays a key role in regulating lipid and glucose metabolism. Activation of PPARδ leads to increased expression of genes involved in fatty acid oxidation, mitochondrial biogenesis, and glucose uptake. Additionally, it has been shown to reduce inflammation and improve insulin sensitivity by inhibiting the expression of pro-inflammatory cytokines and increasing the expression of anti-inflammatory cytokines.
Biochemical and Physiological Effects
2,3-dichloro-N-(5-chloro-2-methoxyphenyl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to increase endurance and performance in athletes by increasing the expression of genes involved in oxidative metabolism and mitochondrial biogenesis. Additionally, it has been shown to improve insulin sensitivity, reduce inflammation, and increase fatty acid oxidation in animal models.
Advantages and Limitations for Lab Experiments
The use of 2,3-dichloro-N-(5-chloro-2-methoxyphenyl)benzamide in lab experiments has several advantages and limitations. One advantage is its ability to activate PPARδ, which allows for the study of the role of this nuclear receptor in regulating lipid and glucose metabolism. Additionally, its ability to improve endurance and performance in athletes makes it a useful tool for studying the effects of exercise on metabolism. However, one limitation is the potential for off-target effects, as PPARδ is also involved in the regulation of other physiological processes.
Future Directions
There are several future directions for the study of 2,3-dichloro-N-(5-chloro-2-methoxyphenyl)benzamide. One direction is the development of more selective PPARδ agonists that have fewer off-target effects. Additionally, the use of 2,3-dichloro-N-(5-chloro-2-methoxyphenyl)benzamide in combination with other compounds may provide synergistic effects that enhance its therapeutic potential. Finally, further studies are needed to fully understand the long-term effects of 2,3-dichloro-N-(5-chloro-2-methoxyphenyl)benzamide on metabolic health and performance.
Conclusion
In conclusion, 2,3-dichloro-N-(5-chloro-2-methoxyphenyl)benzamide is a synthetic compound that has potential therapeutic applications in the treatment of metabolic disorders. Its ability to activate PPARδ and improve endurance and performance in athletes makes it a useful tool for studying the regulation of metabolism and the effects of exercise. However, further research is needed to fully understand its long-term effects and to develop more selective PPARδ agonists.
Synthesis Methods
2,3-dichloro-N-(5-chloro-2-methoxyphenyl)benzamide can be synthesized through a multi-step process involving several chemical reactions. The first step involves the conversion of 2,3-dichlorotoluene to 2,3-dichlorobenzoic acid, which is then reacted with thionyl chloride to form 2,3-dichlorobenzoyl chloride. The resulting compound is then reacted with 5-chloro-2-methoxyaniline to form the final product.
Scientific Research Applications
2,3-dichloro-N-(5-chloro-2-methoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders. Several studies have demonstrated its ability to improve insulin sensitivity, reduce inflammation, and increase fatty acid oxidation in animal models. Additionally, it has been shown to improve endurance and performance in athletes by increasing the expression of genes involved in oxidative metabolism and mitochondrial biogenesis.
properties
IUPAC Name |
2,3-dichloro-N-(5-chloro-2-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO2/c1-20-12-6-5-8(15)7-11(12)18-14(19)9-3-2-4-10(16)13(9)17/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJICLIXISOZMKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-6-(3-nitrophenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B5758098.png)
![1-[(4-methoxy-3-methylphenyl)carbonothioyl]piperidine](/img/structure/B5758109.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B5758111.png)

![4-[1-(phenylethynyl)cyclopentyl]morpholine](/img/structure/B5758146.png)

![4-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5758163.png)
![N-cyclopentyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5758166.png)
![2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5758176.png)
![1-[2-(4-methyl-2-nitrophenoxy)ethyl]-1H-imidazole](/img/structure/B5758180.png)
![2-furaldehyde [3-allyl-5-(4-bromobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5758183.png)


